2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which is a common structural motif in medicinal chemistry.
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit ezh2 and VEGFR-2 , which are enzymes involved in cancer progression.
Mode of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the enzymatic activity of ezh2 and VEGFR-2 , thereby preventing cancer cell growth.
Biochemical Pathways
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit one-carbon metabolism, a pathway essential for de novo biosynthesis of purine nucleotides and thymidylate .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to have remarkable antitumor activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidine derivatives have been shown to possess potential anticancer activities . They were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Cellular Effects
In cellular studies, thieno[2,3-d]pyrimidine derivatives have shown significant effects on various types of cells . For instance, they were found to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells .
Molecular Mechanism
Thieno[2,3-d]pyrimidine derivatives have been found to inhibit VEGFR-2, a key enzyme involved in angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the benzamide moiety is introduced through a coupling reaction with the appropriate benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the thieno[2,3-d]pyrimidine core and have been studied for their biological activities, including kinase inhibition and anticancer properties.
Benzamide derivatives: Compounds with the benzamide moiety are known for their diverse pharmacological activities, such as antipsychotic and anticancer effects.
Uniqueness
2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the combination of the thieno[2,3-d]pyrimidine core and the benzamide moiety, which imparts distinct biological activities and chemical properties. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEYVOYJUWHPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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